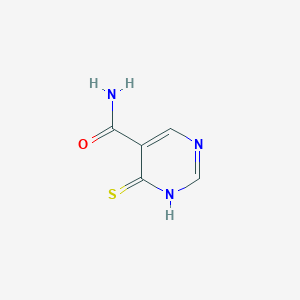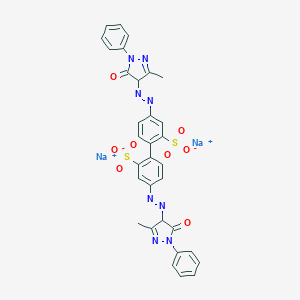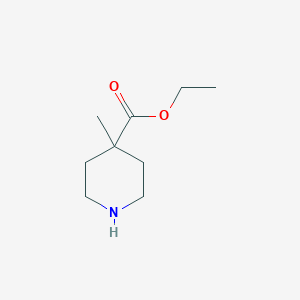
Ethyl 4-methylpiperidine-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 4-methylpiperidine-4-carboxylate and related compounds involves multiple steps, including condensation, cyclization, and esterification reactions. A noteworthy method for synthesizing a related compound, ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, involves starting from (S)-1-phenylethanamine and ethyl 2-oxoacetate, followed by cyclization and asymmetric hydrogenation, which improved the overall yield significantly from 17.0% to 47.6% (Z. Can, 2012). This method highlights the efficiency of optimizing synthesis routes for such compounds.
Molecular Structure Analysis
The molecular structure of Ethyl 4-methylpiperidine-4-carboxylate can be analyzed through spectroscopic methods and quantum chemical calculations. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was characterized using FTIR, NMR, and X-ray diffraction, supported by DFT calculations to optimize the molecular geometry and analyze the molecular electrostatic potential (MEP) and Mulliken population analysis (Muhammad Haroon et al., 2018). These techniques provide detailed insights into the structure and electronic properties of the compound.
Chemical Reactions and Properties
Ethyl 4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including annulation and amidation, to generate a wide range of derivatives. An example includes the phosphine-catalyzed [4 + 2] annulation reaction, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Xue-Feng Zhu et al., 2003). These reactions highlight the compound's versatility in organic synthesis.
Wissenschaftliche Forschungsanwendungen
- Organic Synthesis : As a building block in the synthesis of more complex organic compounds .
- Pharmaceuticals : It could potentially be used in the development of new drugs, given its structure and properties .
- Research & Development : Used in laboratory research to study its properties and potential applications .
- Organic Synthesis : As a building block in the synthesis of more complex organic compounds .
- Pharmaceuticals : It could potentially be used in the development of new drugs, given its structure and properties .
- Research & Development : Used in laboratory research to study its properties and potential applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-methylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSWDQLJWHKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598365 | |
| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylpiperidine-4-carboxylate | |
CAS RN |
103039-88-9 | |
| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

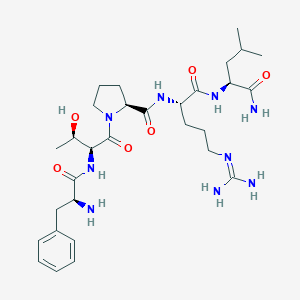
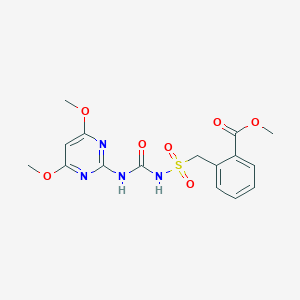
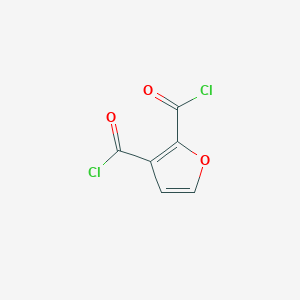
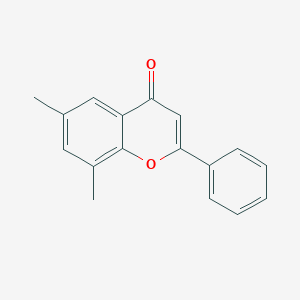
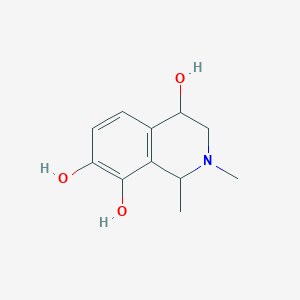
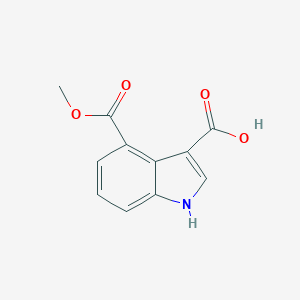
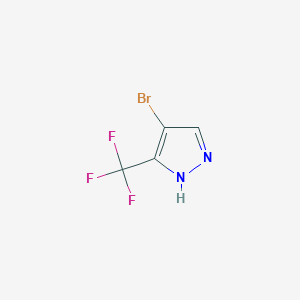
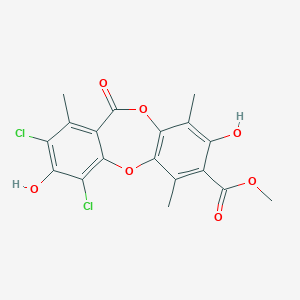

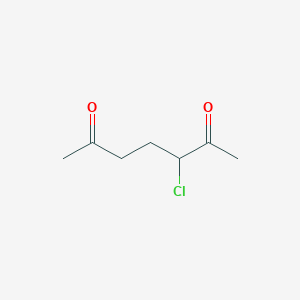
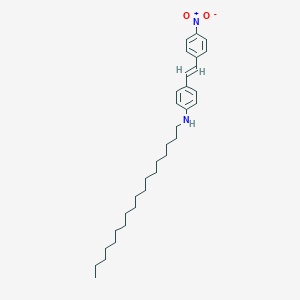
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
